Inosine-5'-diphosphoric acid disodium salt - 54735-61-4

Inosine-5'-diphosphoric acid disodium salt

Catalog Number: EVT-1707109
CAS Number: 54735-61-4
Molecular Formula: C10H12N4Na2O11P2
Molecular Weight: 472.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Inosine-5'-diphosphoric acid disodium salt can be achieved through various methods. One common approach involves the phosphorylation of inosine using phosphorylating agents. [] This method involves a multi-step process where inosine is chemically modified to introduce phosphate groups at specific positions, resulting in the formation of IDP.

Molecular Structure Analysis
  • Enzyme Assays: IDP serves as a substrate for various enzymes involved in nucleotide metabolism, such as nucleoside diphosphate kinases, enabling the study of their activity and kinetics. [, ]
  • Metabolic Studies: Researchers utilize IDP to investigate nucleotide metabolism, energy transfer, and signal transduction pathways within cells and organisms. [, ]
  • Nucleic Acid Research: IDP can be incorporated into synthetic RNA molecules for various research purposes, including studying RNA structure, function, and interactions. []

Food Science and Technology:

  • Flavor Enhancer: In some regions, IDP is used as a flavor enhancer in food products, often in combination with other nucleotides like disodium inosinate (IMP) and disodium guanylate (GMP) to impart umami taste. [, ]
Chemical Reactions Analysis

One significant reaction is its hydrolysis to Inosine-5'-monophosphate (IMP) and pyrophosphate, catalyzed by enzymes like nucleoside diphosphate kinases. [] This reaction plays a crucial role in cellular energy metabolism and nucleotide signaling.

IDP can also undergo phosphorylation, accepting an additional phosphate group to form Inosine-5'-triphosphate (ITP). This reaction is catalyzed by enzymes like nucleoside diphosphate kinases and is crucial for maintaining the cellular pool of nucleoside triphosphates, essential for various cellular processes. []

Mechanism of Action

As a naturally occurring nucleotide, IDP acts as a substrate for various enzymes involved in nucleotide metabolism, such as kinases and phosphatases. These enzymes utilize IDP for the transfer of phosphate groups, influencing various cellular processes like energy metabolism, signal transduction, and nucleic acid synthesis. []

Inosine-5'-monophosphate disodium salt

Compound Description: Inosine-5'-monophosphate disodium salt (IMP) is a nucleotide naturally found in cells and acts as a flavor enhancer, especially when combined with glutamate. Studies have shown that IMP can enhance the taste of L-glutamate, significantly decreasing its detection threshold. [, ] It is also involved in various biological processes, including energy metabolism and cell signaling. [, , , , ]

Relevance: Inosine-5'-monophosphate disodium salt is structurally similar to Inosine-5'-diphosphoric acid disodium salt, differing only by one phosphate group. Both belong to the nucleotide chemical class, specifically purine ribonucleotides. [, ]

Inosine

Compound Description: Inosine is a naturally occurring purine nucleoside, serving as a precursor to other important biomolecules like adenosine. Research suggests that inosine might play a role in sperm production in chickens, as its oral administration has been linked to increased sperm count and motility. [] Furthermore, inosine can be incorporated into chicken sperm, along with adenine and hypoxanthine. []

Relevance: Inosine shares a structural similarity with Inosine-5'-diphosphoric acid disodium salt, lacking only the phosphate groups. Both belong to the purine nucleoside/nucleotide chemical class. []

Hypoxanthine

Compound Description: Hypoxanthine is a naturally occurring purine derivative and a degradation product of adenine. It serves as a precursor for inosine monophosphate (IMP) in the purine salvage pathway. Studies indicate hypoxanthine's incorporation into chicken sperm alongside inosine and adenine. []

Relevance: Hypoxanthine exhibits a close structural resemblance to Inosine-5'-diphosphoric acid disodium salt, as both belong to the purine chemical class. Hypoxanthine constitutes the base component of inosine nucleotides. []

Adenosine-5'-triphosphate disodium salt

Compound Description: Adenosine-5'-triphosphate disodium salt (ATP) is a crucial molecule in cellular energy transfer and storage. Research has revealed its presence in unwashed fish mince gels and potential for detection using fluorescence spectral analysis. [, ]

Relevance: Adenosine-5'-triphosphate disodium salt shares structural similarities with Inosine-5'-diphosphoric acid disodium salt: both are classified as nucleotides, differing in their respective purine bases (adenine versus hypoxanthine). [, ]

Adenosine-5'-monophosphate

Compound Description: Adenosine-5'-monophosphate (AMP) is a nucleotide involved in various metabolic processes and serves as a building block for RNA. Studies have demonstrated that AMP, alongside other purines (IMP and GMP), can significantly enhance the taste of L-glutamate by lowering its detection threshold. [, ]

Relevance: Adenosine-5'-monophosphate exhibits structural similarity to Inosine-5'-diphosphoric acid disodium salt; both are nucleotides, differing only in their purine base (adenine versus hypoxanthine). They are classified as purine ribonucleotides. [, ]

Guanosine-5'-monophosphate disodium salt

Compound Description: Guanosine-5'-monophosphate disodium salt (GMP) is a nucleotide found in cells and contributes to the umami flavor profile. Research shows that GMP, along with other purines like IMP and AMP, can enhance the taste of L-glutamate, decreasing its detection threshold. [, , , ]

Relevance: Guanosine-5'-monophosphate disodium salt is structurally similar to Inosine-5'-diphosphoric acid disodium salt, both belonging to the nucleotide family, specifically purine ribonucleotides. The difference lies in their respective purine bases: guanine in GMP and hypoxanthine in Inosine-5'-diphosphoric acid disodium salt. [, , , ]

Guanosine-5'-triphosphate

Compound Description: Guanosine-5'-triphosphate (GTP) is a nucleotide with crucial roles in various cellular processes, including protein synthesis and signal transduction. It can be detected in solutions using fluorescence spectral analysis. []

Relevance: Guanosine-5'-triphosphate shares a similar structure with Inosine-5'-diphosphoric acid disodium salt, as both belong to the nucleotide family. Their difference lies in the purine base and the number of phosphate groups: guanine and three phosphates for GTP, and hypoxanthine and two phosphates for Inosine-5'-diphosphoric acid disodium salt. []

Uridine-5'-monophosphate disodium salt

Compound Description: Uridine-5'-monophosphate disodium salt (UMP) is a nucleotide and a fundamental building block of RNA. Research suggests that it plays a role in modulating the taste of L-glutamate, although its effects appear less consistent than those of purine nucleotides. [, , ]

Relevance: Uridine-5'-monophosphate disodium salt belongs to the same broad chemical class as Inosine-5'-diphosphoric acid disodium salt, both being nucleotides. They differ in their base components: uracil for UMP and hypoxanthine for Inosine-5'-diphosphoric acid disodium salt. [, , ]

Cytidine-5'-monophosphate disodium salt

Compound Description: Cytidine-5'-monophosphate disodium salt (CMP) is a nucleotide involved in various metabolic reactions and serves as a precursor for RNA synthesis. It appears to modulate the taste of L-glutamate, potentially acting as an inhibitor for some individuals. [, , ]

Uridine-5'-triphosphate

Compound Description: Uridine-5'-triphosphate (UTP) is a pyrimidine nucleoside triphosphate with essential roles in cellular metabolism, including RNA synthesis and carbohydrate metabolism. It can be detected in solutions using fluorescence spectral analysis. []

Relevance: Uridine-5'-triphosphate belongs to the same broad chemical class as Inosine-5'-diphosphoric acid disodium salt, both being nucleotides. They differ in their base components and the number of phosphate groups: uracil and three phosphates for UTP, and hypoxanthine and two phosphates for Inosine-5'-diphosphoric acid disodium salt. []

Adenine

Compound Description: Adenine is a purine base, a fundamental building block for DNA and RNA. Studies show that adenine can be incorporated into chicken sperm along with inosine and hypoxanthine. []

Relevance: Adenine is structurally related to Inosine-5'-diphosphoric acid disodium salt because it forms the core purine structure found in inosine nucleotides. []

Properties

CAS Number

54735-61-4

Product Name

Inosine-5'-diphosphoric acid disodium salt

IUPAC Name

disodium;(2R,3S,4R,5R)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-5-(6-oxo-1H-purin-9-yl)oxolane-3,4-diolate

Molecular Formula

C10H12N4Na2O11P2

Molecular Weight

472.15 g/mol

InChI

InChI=1S/C10H12N4O11P2.2Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q-2;2*+1/t4-,6-,7-,10-;;/m1../s1

InChI Key

VNWWTAAOJQXDNS-IDIVVRGQSA-N

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+]

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